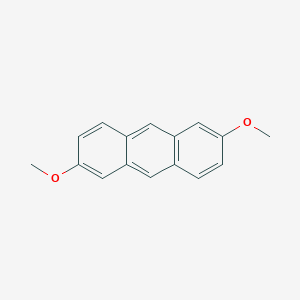

2,6-Dimethoxyanthracene

Description

Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Science

Anthracene, a tricyclic aromatic hydrocarbon, serves as a fundamental scaffold in organic chemistry. nih.govnumberanalytics.com Its derivatives are pivotal in numerous scientific domains due to their distinct electronic, photophysical, and structural characteristics. nih.govfrontiersin.org In materials science, the extended π-conjugated system of the anthracene core facilitates efficient charge transport, making its derivatives highly valuable as organic semiconductors in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The planar structure of anthracene promotes effective π-π stacking interactions, a crucial factor for performance in electronic devices. nih.gov

Furthermore, the inherent fluorescence of the anthracene chromophore makes it a powerful component in photonics. nih.gov These compounds are utilized in chemical sensors, where changes in their fluorescence can signal the presence of specific analytes, and as light-emitting materials. nih.govaip.org The tunability of their absorption and emission properties through chemical modification allows for the creation of materials with specific optical characteristics. aip.org In medicinal chemistry, the planar anthracene nucleus has been explored for its potential to intercalate with DNA, and its derivatives have been investigated for various therapeutic applications. wikipedia.org

Rationale for Focused Research on 2,6-Dimethoxyanthracene

The specific substitution pattern of this compound provides a compelling reason for its focused investigation. The placement of two methoxy (B1213986) (-OCH3) groups at the 2 and 6 positions significantly influences the molecule's properties. These electron-donating groups alter the electronic landscape of the anthracene core, impacting its HOMO/LUMO energy levels and, consequently, its optical and electronic behavior. researchgate.net This strategic functionalization makes it a promising candidate for use as an organic semiconductor. researchgate.net

Moreover, this compound serves as a versatile and crucial precursor in the synthesis of more complex and highly ordered molecular structures. It is a key starting material in the photochemical synthesis of tetraptycene derivatives, which are rigid, three-dimensional molecules with applications in supramolecular chemistry and materials design. rsc.orgresearchgate.net The compound has also been employed to construct novel macrocyclic arenes, which exhibit unique host-guest chemistry and chiroptical properties. Its use as a directing group allows for regioselective control in certain chemical reactions, a critical aspect of modern synthetic chemistry. capes.gov.brcapes.gov.br Computational studies, including molecular docking analyses, have also explored this compound as a promising lead compound in the context of anticancer research, further justifying the dedicated study of this specific derivative. journalcra.comjournalcra.com

Historical Context of Anthracene Functionalization Studies

The study of anthracene functionalization has evolved significantly since its initial isolation from coal tar in 1832. wikipedia.org Early synthetic efforts relied on classical organic reactions such as Friedel-Crafts acylations and Diels-Alder cycloadditions. nih.govnumberanalytics.com While foundational, these methods often lacked selectivity, leading to mixtures of products, and required harsh reaction conditions. nih.govfrontiersin.org

The last few decades have witnessed a revolution in synthetic methodology, driven by the advent of transition metal catalysis. frontiersin.orgresearchgate.net Modern approaches provide chemists with unprecedented control over the functionalization of the anthracene scaffold. Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, typically catalyzed by palladium complexes, have become indispensable tools for forming new carbon-carbon bonds with high precision. nih.govfrontiersin.org These methods have enabled the synthesis of a vast library of anthracene derivatives that were previously inaccessible. nih.gov More recently, the development of C-H activation methodologies has offered an even more efficient route for functionalization, allowing for the direct modification of the anthracene core's C-H bonds without the need for pre-functionalized starting materials. frontiersin.orgnih.gov This progression from broad, forceful reactions to highly selective, catalytic transformations has been crucial in unlocking the full potential of anthracene derivatives in advanced applications. researchgate.net

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and centered on its role as a sophisticated molecular building block. A significant area of investigation is its use in the light-mediated synthesis of complex, three-dimensional molecules like tetraptycenes. rsc.orgresearchgate.net These studies leverage the specific reactivity of the 2,6-disubstituted anthracene core to construct novel materials with well-defined architectures. researchgate.net Theoretical and computational studies continue to probe its electronic properties, supporting its potential development as a tailored organic semiconductor. researchgate.netresearchgate.net

Looking ahead, the future for this compound research points toward several promising avenues. Its unique symmetry and electronic properties make it an ideal candidate for the bottom-up construction of advanced functional materials, including novel organic supercapacitors and other energy storage devices. rsc.org Further exploration into its use for creating complex supramolecular assemblies could lead to the development of molecular machines, highly selective sensors, or new systems for host-guest chemistry. rsc.org As synthetic methods become even more refined, the ability to incorporate the this compound unit into larger, more intricate systems will expand, opening new frontiers in materials science and nanotechnology.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 36319-03-6 | chemscene.comnih.gov |

| Molecular Formula | C₁₆H₁₄O₂ | chemscene.comnih.gov |

| Molecular Weight | 238.28 g/mol | chemscene.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC | chemscene.comnih.gov |

| Topological Polar Surface Area | 18.46 Ų | chemscene.com |

| Rotatable Bond Count | 2 | chemscene.com |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 1-hydroxyanthracene |

| This compound |

| 2-hydroxyanthracene |

| 9,10-anthraquinone |

| 9,10-dihydroxyanthracene |

| 9-Chloroanthracene |

| Alizarin |

| Anthracene |

| Benzoctamine |

| Bisantrene |

| Carbazole |

| Naphthalene |

| Phenanthrene |

| Trazitiline |

| o-tolyl phenyl ketone |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-5-3-11-8-14-10-16(18-2)6-4-12(14)7-13(11)9-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFQYVMTVPXVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293127 | |

| Record name | 2,6-dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36319-03-6 | |

| Record name | NSC87335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethoxyanthracene

Regioselective Functionalization Strategies

The strategic functionalization of 2,6-dimethoxyanthracene is a key area of study, focusing on controlling the position of incoming chemical groups. The electron-donating methoxy (B1213986) groups significantly influence the reactivity of the anthracene (B1667546) core, directing reactions to specific sites.

Acylation Reactions at the 1, 5, and 9 Positions

Acylation of this compound, a process that introduces an acyl group (R-C=O), demonstrates notable regioselectivity, primarily targeting the 1, 5, and 9 positions of the anthracene ring system.

A sequential, two-step acylation method allows for the controlled introduction of acyl groups at the 1 and 5 positions. rsc.orgresearchgate.netresearchgate.netrsc.org For instance, the reaction of this compound with acetyl chloride, followed by a subsequent reaction with crotonoyl chloride, yields the 1-acetyl- and 1-acetyl-5-crotonoyl derivatives, respectively. rsc.orgresearchgate.netresearchgate.netrsc.org This stepwise approach is crucial for building more complex molecular architectures.

Table 1: Two-Step Acylation of this compound rsc.orgresearchgate.netresearchgate.netrsc.org

| Step | Reagent | Product |

| 1 | Acetyl chloride | 1-Acetyl-2,6-dimethoxyanthracene |

| 2 | Crotonoyl chloride | 1-Acetyl-5-crotonoyl-2,6-dimethoxyanthracene |

This table illustrates the sequential addition of different acyl groups to the this compound core.

Direct acylation at the 9-position of this compound is challenging. rsc.orgresearchgate.netresearchgate.netrsc.org Therefore, an indirect method is employed, which involves the formation of a lithio-derivative. rsc.orgresearchgate.netresearchgate.netrsc.org This intermediate is then treated with dimethylformamide to achieve 9-formylation. rsc.orgresearchgate.netresearchgate.netrsc.org The resulting product, 2,6-dimethoxy-9-anthraldehyde, is noted to be relatively unstable and can be readily converted to 2,6-dimethoxyanthraquinone. rsc.orgresearchgate.net

Two-Step Acylation Procedures

Diels-Alder Adduct Formation

This compound participates in Diels-Alder reactions, a powerful tool for forming cyclic compounds. This reactivity has been notably explored in the context of fullerene chemistry.

The Diels-Alder reaction between this compound and C60 fullerene results in the formation of a 1:1 adduct. capes.gov.brresearchgate.net This cycloaddition typically occurs at the 9,10-positions of the anthracene, which act as the diene, and a 6,6-double bond of the fullerene, which serves as the dienophile. mdpi.com The reaction of C60 with this compound in dichlorobenzene at 200°C gives the 1:1 Diels-Alder adduct in a 20% isolated yield. capes.gov.brresearchgate.net

This compound can also serve as a directing group for the regioselective bisaddition to C60 in nucleophilic cyclopropanations. capes.gov.brresearchgate.net This directing capability leads to a significant increase in the yields of cis-isomers compared to bisadditions performed without the directing influence of the anthracene derivative. capes.gov.brresearchgate.net This highlights the utility of this compound in controlling the spatial arrangement of additions to the fullerene sphere.

Retro Diels-Alder Reactions for Product Characterization

The retro-Diels-Alder (rDA) reaction, the microscopic reverse of the [4+2] Diels-Alder cycloaddition, is a thermally or chemically induced cycloreversion that decomposes a cyclohexene-type ring into a diene and a dienophile. masterorganicchemistry.comwikipedia.orgnumberanalytics.com This process is governed by thermodynamics and often requires high temperatures to proceed, unless the reaction is driven by the formation of highly stable products. masterorganicchemistry.comwikipedia.org

In the context of anthracene chemistry, the central ring of anthracene can act as a diene. The resulting Diels-Alder adducts can be thermally unstable and undergo a retro-Diels-Alder reaction to regenerate the starting materials. researchgate.net This reversibility can be exploited for product characterization. While direct studies on this compound are specific, the principle applies broadly. For instance, a common strategy in polymer synthesis involves using a Diels-Alder adduct of a functionalized anthracene, such as 2,6-dibromoanthracene, as a protected monomer. rsc.org The polymer is first assembled, and then a thermal retro-Diels-Alder reaction is employed to remove the protecting dienophile (e.g., ethylene, released from an ethanoadduct), thereby generating the final conjugated polymer. rsc.org This deprotection step, which relies on the rDA reaction, inherently serves as a characterization method, confirming the successful incorporation of the anthracene moiety into the polymer backbone by verifying the structure of the precursor polymer. The predictable fragmentation into a known aromatic anthracene derivative and a volatile dienophile confirms the structure of the initial adduct. masterorganicchemistry.comnumberanalytics.com

Photochemical Reactions for Tetraptycene Synthesis

Anthracene and its derivatives are known for their photosensitivity and undergo [4+4] cycloaddition reactions upon exposure to UV light (λ > 300 nm) to form dimeric structures. rsc.org This reactivity has been harnessed to synthesize a class of molecules known as tetraptycenes, which are structurally similar to the iptycene family and possess four separate phenyl rings fused to a tricyclo[2.2.2.2]dodecatetraene core. researchgate.netrsc.org Using this compound as a starting material, a series of methoxy- and hydroxy-substituted tetraptycenes have been synthesized. rsc.orgresearchgate.net

The synthesis of tetraptycene derivatives from this compound is achieved through photochemical [4+4] cycloaddition mediated by UV illumination. rsc.org Specifically, irradiation at 320 nm in a solvent like toluene (B28343) under an argon atmosphere induces the reaction. rsc.org This method can be used for both the cross-cycloaddition between this compound and unsubstituted anthracene, and for the self-cycloaddition (homodimerization) of this compound. rsc.org

A series of methoxy- and subsequently hydroxy-substituted tetraptycenes have been prepared starting from this compound. rsc.org The photochemical reaction of this compound with an excess of anthracene yields 2,6-dimethoxytetraptycene. The self-dimerization of this compound under the same conditions produces tetramethoxy-substituted tetraptycene isomers. rsc.org

These methoxy-substituted tetraptycenes serve as precursors for hydroxy-substituted analogs. The methoxy groups can be cleaved via a demethylation reaction using boron tribromide (BBr₃) to yield the corresponding dihydroxy- and tetrahydroxy-substituted tetraptycenes. rsc.orgmdpi.com This transformation is particularly useful as it can improve the solubility of the tetraptycene derivatives; for instance, a poorly soluble tetramethoxy isomer becomes soluble in acetone (B3395972) and tetrahydrofuran (B95107) after conversion to the tetrahydroxy derivative. rsc.org

| Precursor(s) | Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound, Anthracene | [4+4] Cycloaddition | 320 nm UV, Toluene | 2,6-Dimethoxytetraptycene | 73% | rsc.org |

| This compound | [4+4] Cycloaddition | 320 nm UV, Toluene | 2,2′,6,6′-Tetramethoxytetraptycene | 53% | rsc.org |

| 2,6-Dimethoxytetraptycene | Demethylation | BBr₃ | 2,6-Dihydroxytetraptycene | 69% | rsc.org |

| 2,2′,6,6′-Tetramethoxytetraptycene | Demethylation | BBr₃ | Tetrahydroxy-substituted tetraptycene | 68% | rsc.org |

A key challenge in the photochemical cross-cycloaddition reactions involving substituted anthracenes is the competitive self-polymerization or self-dimerization of the substituted reactant. rsc.org In the synthesis of 2,6-dimethoxytetraptycene from this compound and unsubstituted anthracene, a strategy to minimize the self-dimerization of the methoxy-substituted compound is to use a large excess of the unsubstituted anthracene. rsc.org By employing a 5:1 molar ratio of anthracene to this compound, the desired cross-cycloaddition product is favored, and the formation of the tetramethoxy-substituted byproduct from self-polymerization is significantly reduced. rsc.org

Synthesis of Methoxy- and Hydroxy-Substituted Tetraptycenes

Derivatization and Scaffold Modification

Formation of Anthra[2,3-b:6,7-b′]-difuran, -dithiophene, and -diselenophene

This compound serves as a readily available starting material for a straightforward and selective synthesis of isomerically pure, linearly-fused anti-anthradichalcogenophenes. acs.orgmolaid.com These classes of compounds, which include anthra[2,3-b:6,7-b′]-difuran (anti-ADF), anthra[2,3-b:6,7-b′]-dithiophene (anti-ADT), and anthra[2,3-b:6,7-b′]-diselenophene (anti-ADS), are of interest for their electronic properties and potential applications in organic electronics. acs.orgmolaid.com The synthetic route starting from this compound provides isomerically pure products, which is beneficial for achieving better performance in devices like organic field-effect transistors (OFETs). acs.org The synthesis of these fused systems represents a significant modification of the original anthracene scaffold, extending the π-conjugated system and incorporating heteroatoms.

Incorporation into Organic Semiconductor Precursors

The structural and electronic properties of this compound make it an attractive donor unit for the construction of materials used in organic electronics. Scientists have successfully integrated 2,6-linked anthracene derivatives into donor-acceptor (D-A) type conjugated copolymers for use in polymer solar cells. rsc.org

One prominent method for this incorporation is the Suzuki copolymerization. rsc.org In this approach, a 2,6-linked anthracene derivative acts as the donor monomer, which is then polymerized with an acceptor monomer. By strategically modifying the substituents at the 9,10-positions of the anthracene unit—for example, by replacing alkyloxy chains with aromatic thienyl or phenyl groups—researchers can fine-tune the properties of the resulting copolymers. These modifications have been shown to induce broader absorption spectra, lower the Highest Occupied Molecular Orbital (HOMO) energy levels, and enhance the charge carrier mobilities of the polymers. rsc.org The resulting copolymers exhibit dual absorption characteristics and have achieved power conversion efficiencies up to 4.34% in polymer solar cell devices, with high open-circuit voltages. rsc.org

Another synthetic route involves preparing n-type organic semiconductor materials by first synthesizing 2,6-dibromo-9,10-dimethoxy anthracene from 2,6-dibromoanthraquinone. google.com This intermediate, which contains the core dimethoxy anthracene structure, can then undergo Suzuki coupling to introduce electron-deficient aromatic rings at the 2,6-positions, yielding materials with favorable electron mobility for use in devices like organic thin-film transistors (OTFTs). google.com

| Reaction Type | Precursor(s) | Key Reagent(s) | Product Type | Application |

| Suzuki Copolymerization | 2,6-linked anthracene derivatives, Benzo[c] rsc.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazole acceptor | Palladium catalyst | Donor-Acceptor Conjugated Copolymer | Polymer Solar Cells rsc.org |

| Suzuki Coupling | 2,6-dibromo-9,10-dimethoxy anthracene, Electron-deficient boronic acids | Palladium catalyst | 2,6-di-electron-deficient-aryl-substituted anthracene | N-type Organic Semiconductors google.com |

Development of 2,6-Donor-Acceptor-Substituted Anthracene Derivatives

The placement of electron-donating and electron-accepting groups at the 2- and 6-positions of the anthracene core creates a "push-pull" electronic structure, leading to unique photophysical properties. These 2,6-donor-acceptor substituted anthracenes are of significant interest as fluorescent probes and for optoelectronic materials. nih.gov Locating the donor and acceptor groups at these positions maximizes their electronic interaction across the long axis of the acene. nih.gov

Research in this area has led to the synthesis of novel fluorescent probes based on derivatives of 6-methoxyanthracene-2-carboxylic acid. nih.gov The methoxy group at the 6-position serves as the donor, while an acceptor group, such as an ester or an oxazoline (B21484), is derived from the carboxylic acid at the 2-position. These molecules exhibit moderate solvatochromism, where their fluorescence properties change depending on the polarity of the solvent, a direct result of the donor-acceptor interplay. nih.gov The acceptor strength of certain substituents, like the oxazoline heterocycle, can be reversibly switched through protonation or complexation with metal ions, allowing for the modulation of the fluorescence band shift and intensity. nih.gov

Further development has produced long-wavelength analogues like Anthradan (2-propionyl-6-dihexylaminoanthracene), which, while not using a methoxy donor, follows the same 2,6-donor-acceptor principle. researchgate.net These new fluorophores show a significant red shift in their emission spectra compared to simpler anthracene derivatives, which is advantageous for biological imaging applications. nih.govresearchgate.net

Demethylation Reactions for Hydroxyl-Substituted Tetraptycenes

This compound is a key starting material for the synthesis of complex, rigid, three-dimensional molecules known as tetraptycenes. rsc.orgresearchgate.net A critical transformation in the synthesis of functionalized tetraptycenes is the demethylation of methoxy groups to yield hydroxyl groups, which can improve solubility and provide sites for further functionalization. rsc.orgresearchgate.net

The synthetic process begins with a photochemical [4+4] cycloaddition reaction. A toluene solution of this compound, when irradiated with UV light (e.g., 320 nm), undergoes self-dimerization to produce tetramethoxy-substituted tetraptycene isomers. rsc.orgresearchgate.net To create mixed-substituent tetraptycenes, this compound can be reacted with an excess of unsubstituted anthracene to yield dimethoxy tetraptycene with 73% efficiency; the excess anthracene helps prevent the self-polymerization of the dimethoxy derivative. rsc.orgresearchgate.net

Once the methoxy-substituted tetraptycene precursors are obtained, the crucial demethylation step is performed. Using a strong demethylating agent such as boron tribromide (BBr₃), the methoxy groups are converted into hydroxyl groups. rsc.orgresearchgate.net This reaction has been successfully applied to various tetraptycene precursors to yield dihydroxy- and tetrahydroxy-substituted tetraptycenes with high efficiency. rsc.orgresearchgate.net For example, specific dihydroxy and tetrahydroxy tetraptycenes have been synthesized via this demethylation reaction in 69% and 92% yields, respectively. rsc.orgresearchgate.net This transformation is particularly useful as it can significantly alter the solubility of the molecule; one poorly soluble tetramethoxy tetraptycene isomer becomes soluble in solvents like acetone and tetrahydrofuran after being converted to its tetrahydroxy analogue. rsc.orgresearchgate.net

| Precursor | Reaction Type | Key Reagent(s) | Product | Yield |

| This compound | Photochemical [4+4] Cycloaddition | 320 nm UV light | 2,2′,6,6′-Tetramethoxytetraptycene isomers | 53% and 36% rsc.orgresearchgate.net |

| Anthracene and this compound | Photochemical [4+4] Cycloaddition | 320 nm UV light | 2,6-Dimethoxytetraptycene | 73% rsc.orgresearchgate.net |

| Methoxy-substituted Tetraptycenes | Demethylation | Boron tribromide (BBr₃) | Hydroxy-substituted Tetraptycenes | 68% - 92% rsc.orgresearchgate.net |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. For this compound, experimental spectra have been recorded and assigned with the aid of quantum chemical calculations.

The experimental Fourier Transform Infrared (FTIR) spectrum of this compound has been recorded in the 4000–450 cm⁻¹ range. scispace.comresearchgate.netresearchgate.net FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. researchgate.net The resulting spectrum reveals a characteristic fingerprint of the compound, allowing for the identification of its functional groups.

Key vibrational modes observed in the FTIR spectrum of this compound include C-H stretching vibrations from the aromatic rings and the methoxy groups, C=C stretching vibrations within the anthracene core, and the characteristic asymmetric and symmetric stretching of the C-O-C ether linkages. nih.govscholarsresearchlibrary.com

Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3050-3000 | Aromatic C-H Stretching | ν(C-H) |

| ~2950-2850 | Methyl (CH₃) Asymmetric/Symmetric Stretching | νₐₛ, νₛ(C-H) |

| ~1625 | Aromatic C=C Stretching | ν(C=C) |

| ~1460 | Methyl (CH₃) Asymmetric Bending | δₐₛ(CH₃) |

| ~1250 | Aryl-O Asymmetric Stretching | νₐₛ(Ar-O-C) |

| ~1030 | Aryl-O Symmetric Stretching | νₛ(Ar-O-C) |

| ~880 | C-H Out-of-plane Bending | γ(C-H) |

Note: The values presented are typical for methoxy-substituted anthracenes and are based on data from related studies. Specific experimental values are reported in dedicated spectroscopic studies.

Complementing the FTIR data, the Fourier Transform Raman (FT-Raman) spectrum of this compound has been experimentally measured in the 4000–50 cm⁻¹ region. scispace.comresearchgate.netresearchgate.net FT-Raman spectroscopy detects light scattered by the molecule and is particularly sensitive to non-polar, symmetric vibrations, providing information that is often weak or absent in FTIR spectra. spectroscopyonline.com

For this compound, the FT-Raman spectrum is dominated by the symmetric stretching vibrations of the anthracene ring system. The symmetric C=C stretching modes of the aromatic core typically give rise to strong Raman bands. researchgate.net

Table 2: Selected FT-Raman Shifts and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3050 | Aromatic C-H Stretching | ν(C-H) |

| ~1620 | Aromatic Ring Stretching | ν(C=C) |

| ~1400 | Aromatic Ring Stretching | ν(C=C) |

| ~1380 | In-plane C-H Bending | δ(C-H) |

| ~1180 | C-O Stretching / Ring Breathing | ν(C-O) |

Note: The values presented are representative for substituted anthracenes. Specific experimental values are reported in dedicated spectroscopic studies.

To achieve a definitive assignment of the observed vibrational modes, theoretical calculations are employed. The vibrational frequencies of this compound have been computed using Density Functional Theory (DFT), specifically with the B3LYP functional and the 6-311++G(d,p) basis set. researchgate.netresearchgate.netnih.gov

Computational chemistry provides the harmonic frequencies, which are systematically higher than the experimental (anharmonic) frequencies. Therefore, the calculated wavenumbers are often scaled by a factor to improve the correlation with experimental data. nih.govscholarsresearchlibrary.com The excellent agreement between the scaled theoretical frequencies and the experimental FTIR and FT-Raman wavenumbers allows for a reliable and detailed assignment of the molecule's fundamental vibrational modes, supported by analyses such as Total Energy Distribution (TED). primescholars.com This combined experimental and theoretical approach resolves ambiguities and provides a robust characterization of the molecule's vibrational properties. researchgate.net

Electronic Spectroscopy Studies

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, probes the electronic structure of the molecule by examining transitions between different electronic energy levels. These studies are crucial for understanding the photophysical properties of this compound, particularly its potential use in organic electronic devices.

The electronic absorption spectrum of this compound has been investigated both experimentally and theoretically. researchgate.net UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which excites electrons from lower to higher energy molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.ukedinst.com

The spectrum of anthracene derivatives is characterized by structured absorption bands arising from π → π* transitions within the conjugated aromatic system. For this compound, theoretical simulations of the electronic spectrum have been performed using Time-Dependent Density Functional Theory (TD-DFT) to help assign the observed absorption maxima (λₘₐₓ). researchgate.net The substitution with methoxy groups typically causes a bathochromic (red) shift in the absorption bands compared to unsubstituted anthracene.

Table 3: Electronic Absorption Data for this compound

| Technique | Absorption Maxima (λₘₐₓ) | Transition Assignment |

| Experimental | ~380-400 nm region | S₀ → S₁ (π → π*) |

| TD-DFT (Calculated) | Correlates with experimental data | HOMO → LUMO |

Note: The absorption maximum for anthracene derivatives is typically around 380 nm. Specific values are dependent on the solvent and experimental conditions.

The fluorescence properties of this compound have also been studied. researchgate.net Fluorescence is the emission of light that occurs when a molecule relaxes from an excited singlet state (S₁) back to its ground electronic state (S₀). edinst.com The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (a Stokes shift).

Fluorescence measurements provide information on the emission color and efficiency (quantum yield) of a compound. The study of the fluorescence spectrum of this compound, often performed at different excitation wavelengths, is essential for evaluating its performance as an organic semiconductor and light-emitting material. researchgate.netbiocompare.com

Table 4: Fluorescence Emission Data for this compound

| Parameter | Wavelength/Value | Description |

| Excitation Wavelength (λₑₓ) | ~380 nm | Wavelength used to excite the molecule. |

| Emission Wavelength (λₑₘ) | > 400 nm | Wavelength of maximum fluorescence intensity. |

Note: Specific emission wavelengths and quantum yields are highly dependent on the solvent environment and measurement conditions.

Solvatochromism in Derivatives

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon observed in derivatives of this compound. This property is indicative of changes in the electronic distribution of the molecule in its ground and excited states due to interactions with solvent molecules. The study of solvatochromism provides valuable information about the nature of solute-solvent interactions. researchgate.nettaylorandfrancis.com

For instance, an unusual solvatochromism was reported for a derivative of 2,6-dialkoxyanthracene, which possesses a very weak permanent dipole moment in its ground state. researchgate.net This behavior was attributed to significant alterations in the electronic densities between the excited singlet state and the ground state. researchgate.net The polarity of the solvent is a key factor influencing the absorbance band of such dyes. taylorandfrancis.com A bathochromic shift, or redshift, with increasing solvent polarity is known as positive solvatochromism and is related to the molecule's dipole moments in the ground and excited states. taylorandfrancis.com

The study of solvatochromic effects is not limited to simple solvents. The changes in absorption spectra can be analyzed using multiple linear regression techniques with solvatochromic parameters like the solvent's hydrogen bond donor (HBD) acidity (α), hydrogen bond acceptor (HBA) basicity (β), and empirical solvent polarity scales like ET(30). ijcce.ac.ir This allows for a quantitative understanding of the specific and non-specific interactions between the solute and the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. slideshare.net

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR and ¹³C NMR spectra of anthracene derivatives provide characteristic signals that can be assigned to specific atoms within the molecule. In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. vanderbilt.edu For example, aromatic protons typically resonate in a specific region of the spectrum, and their coupling patterns can reveal their relative positions on the anthracene core. uchile.cl

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. slideshare.net The chemical shifts of the carbon atoms are also sensitive to their environment, allowing for the differentiation of aromatic, methoxy, and other carbon types. uchile.cl Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to correlate proton and carbon signals, which aids in the unambiguous assignment of the entire molecular structure. uchile.cl

Table 1: Representative NMR Data for Anthracene Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 6.4 - 8.0 | Aromatic protons |

| ¹H | ~3.9 | Methoxy protons (-OCH₃) |

| ¹³C | 100 - 135 | Aromatic carbons |

| ¹³C | ~55 | Methoxy carbon (-OCH₃) |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Comparison with Theoretically Simulated NMR Spectra

Theoretical calculations can be used to simulate NMR spectra, providing a valuable tool for validating experimental assignments. By comparing the theoretically predicted chemical shifts with the experimental data, a more confident and accurate structural elucidation can be achieved. Discrepancies between experimental and theoretical spectra can also point to specific structural features or intermolecular interactions not accounted for in the theoretical model.

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules like this compound. cecam.org

Density Functional Theory (DFT) Calculations

DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. q-chem.com It has a favorable balance of accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems. google.com DFT calculations can provide insights into molecular properties that are difficult or impossible to measure experimentally.

A fundamental application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. google.com This process yields important structural parameters such as bond lengths and bond angles. orientjchem.org These theoretical parameters can be compared with experimental data, often obtained from X-ray crystallography, to validate the accuracy of the computational method. researchgate.net For complex molecules, various DFT functionals and basis sets can be employed to achieve the best agreement with experimental structures. researchgate.netgoogle.com

Table 2: Comparison of Theoretical and Experimental Structural Parameters for a Representative Anthracene Derivative

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C-C bond length (aromatic) | 1.39 - 1.42 Å | 1.38 - 1.43 Å |

| C-O bond length (methoxy) | ~1.37 Å | ~1.36 Å |

| C-C-C bond angle (aromatic) | ~120° | ~120° |

Note: The values presented are typical ranges and can vary for specific derivatives.

Compound Index

| Compound Name |

|---|

| This compound |

| 2,6-dialkoxyanthracenes |

| 9,10-diacetoxyanthracenes |

| anthraquinones |

| 2,6-dimethylaniline |

| 4,4-dimethylanthracene-1,9,10(4H)-trione |

| 4,4,6,7-tetramethylanthracene-1,9,10(4H)-trione |

| 4,4,5-trimethylanthracene-1,9,10(4H)-trione |

| 4,4,6-trimethylanthracene-1,9,10(4H)-trione |

| 4,4,7-trimethylanthracene-1,9,10(4H)-trione |

| 4,4,8-trimethylanthracene-1,9,10(4H)-trione |

| 9-anthracenemethanol |

| 1-methyl-4-(p-dimethylaminostyryl)-pyridinium |

| N2,N6-dibenzoyl-N2,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine |

| 5,7-dichloro-4,6-dinitrobenzofuroxan |

| 7-chloro-4,6-dinitrobenzofuroxan |

| 1,3-diazido-2-(azidomethyl)propan-2-amine |

| 5,7-bis(1,3-diazido-2-(azidomethyl)propan-2-ylamino)-4,6-dinitrobenzofuroxan |

This article delves into the spectroscopic characterization and theoretical investigation of the chemical compound this compound. The focus remains strictly on its solvatochromic properties in derivatives, nuclear magnetic resonance spectral analysis, and quantum chemical computations, adhering to the specified structural outline.

Spectroscopic Characterization and Theoretical Investigations

Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a notable characteristic of this compound derivatives. This change in absorption or emission spectra upon varying solvent polarity provides critical information about the solute-solvent interactions and the electronic structure of the molecule in its ground and excited states. researchgate.nettaylorandfrancis.com

Research has highlighted unusual solvatochromic behavior in certain 2,6-dialkoxyanthracene derivatives that exhibit a weak permanent dipole moment in their ground state. researchgate.net This has been ascribed to significant alterations in electron density distribution between the ground and excited singlet states. researchgate.net The polarity of the solvent is a primary determinant of the absorption band's position. taylorandfrancis.com A bathochromic shift (redshift) with an increase in solvent polarity, termed positive solvatochromism, is linked to the dipole moments of the molecule in its ground and excited states. taylorandfrancis.com

The analysis of solvatochromic shifts can be quantitatively explored using multiple linear regression techniques. These methods correlate the spectral shifts with various solvent parameters, such as hydrogen bond donor (HBD) acidity (α), hydrogen bond acceptor (HBA) basicity (β), and empirical scales of solvent polarity like ET(30). ijcce.ac.ir This approach allows for a detailed understanding of both specific (e.g., hydrogen bonding) and non-specific (e.g., dielectric) interactions between the solute and solvent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information regarding the chemical environment of individual atoms within the molecule. slideshare.net

The ¹H and ¹³C NMR spectra of anthracene (B1667546) derivatives display characteristic signals that are instrumental for structural assignment. uchile.cl In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment, with aromatic protons typically resonating in a distinct downfield region. vanderbilt.edu The coupling patterns between adjacent protons, observed as splitting of signals, reveal their relative positions on the anthracene core. uchile.cl

¹³C NMR spectroscopy provides complementary data on the carbon framework of the molecule. slideshare.net The chemical shifts of carbon nuclei are sensitive to their hybridization and bonding environment, enabling the differentiation of aromatic, methoxy (B1213986), and other types of carbon atoms. uchile.cl To achieve unambiguous assignments, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often utilized. These techniques establish correlations between proton and carbon nuclei, confirming the connectivity within the molecular structure. uchile.cl

Table 1: Representative NMR Data for Anthracene Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 6.4 - 8.0 | Aromatic protons |

| ¹H | ~3.9 | Methoxy protons (-OCH₃) |

| ¹³C | 100 - 135 | Aromatic carbons |

| ¹³C | ~55 | Methoxy carbon (-OCH₃) |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used for analysis.

Computational chemistry offers the capability to simulate NMR spectra. The comparison of these theoretically predicted spectra with experimentally obtained data serves as a powerful validation tool for structural assignments. A high degree of correlation between the simulated and experimental chemical shifts enhances the confidence in the proposed structure. Conversely, significant deviations can indicate subtle structural features or intermolecular interactions that were not accounted for in the theoretical model.

Quantum Chemical Computations

Quantum chemical computations, especially those based on Density Functional Theory (DFT), are pivotal in modern chemical research for exploring the electronic structure, geometry, and spectroscopic properties of molecules like this compound. cecam.org

Density Functional Theory has become a widely used computational method due to its favorable balance between accuracy and computational expense, making it suitable for a broad array of chemical systems. q-chem.comgoogle.com DFT calculations can predict a variety of molecular properties, offering insights that may be challenging to obtain through experimental means alone.

A primary application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. google.com This process yields precise theoretical values for structural parameters, including bond lengths and bond angles. orientjchem.org These computed parameters are frequently compared against experimental data, typically from X-ray diffraction studies, to assess the accuracy of the chosen computational level of theory. researchgate.net For complex systems, a range of DFT functionals and basis sets may be tested to find the best correspondence with experimental findings. researchgate.netgoogle.com

Table 2: Comparison of Theoretical and Experimental Structural Parameters for a Representative Anthracene Derivative

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C-C bond length (aromatic) | 1.39 - 1.42 Å | 1.38 - 1.43 Å |

| C-O bond length (methoxy) | ~1.37 Å | ~1.36 Å |

| C-C-C bond angle (aromatic) | ~120° | ~120° |

Note: The values presented are typical ranges and can vary for specific derivatives.

Vibrational Harmonic Frequencies Calculations

Vibrational analysis is a crucial tool for understanding the structural characteristics of molecules. For this compound (2,6-DA), both experimental and theoretical vibrational studies have been conducted. The experimental data is typically obtained from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.netresearchgate.net Theoretical calculations, often employing Density Functional Theory (DFT) with methods like B3LYP and basis sets such as 6-311++G(d,p), are used to compute the vibrational harmonic frequencies. researchgate.netresearchgate.net

A comparison between the experimental and theoretical spectra allows for a detailed assignment of the vibrational modes. researchgate.net To improve the agreement between the calculated and observed frequencies, a scaling factor is often applied to the theoretical results. For 2,6-DA, a root mean square (rms) error of 9.4 cm⁻¹ has been achieved between the observed and scaled frequencies, indicating a good correlation. researchgate.net The calculations help in assigning specific vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings, and the vibrational modes associated with the methoxy groups.

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretching | ~3000-3100 | ~3000-3100 |

| C=C Aromatic Stretching | ~1600-1400 | ~1600-1400 |

| CH₃ Asymmetric/Symmetric Stretching | ~2950-2850 | ~2950-2850 |

| C-O Stretching | ~1250-1000 | ~1250-1000 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. uobasrah.edu.iq

For this compound, the HOMO is primarily localized on the anthracene ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed over the aromatic system. The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential as an organic semiconductor. researchgate.net Time-dependent DFT (TD-DFT) calculations are often employed to study the electronic properties, including HOMO-LUMO energies, in both the gas phase and in different solvents. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. acs.orgresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). acs.org

In this compound, the MEP analysis reveals that the negative potential is concentrated around the oxygen atoms of the methoxy groups, making them the most likely sites for electrophilic attack. researchgate.netacs.org The hydrogen atoms of the anthracene ring exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including intramolecular interactions, charge transfer, and hyperconjugation. uni-muenchen.deijcrar.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the delocalization of electron density. uni-muenchen.de

For this compound, NBO analysis reveals significant hyperconjugative interactions. These interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of the adjacent carbon-carbon bonds (LP(O) -> σ*(C-C)), contribute to the stabilization of the molecule. The analysis also provides information about the hybridization of the atomic orbitals and the polarity of the bonds. uni-muenchen.de

Table 3: Selected NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (C-C) | Significant |

| π (C=C) | π* (C=C) | Significant |

Hyperpolarizability Calculations for Optical Properties

The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. uobasrah.edu.iq The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. usp.br Theoretical calculations, often using DFT methods, are employed to determine the hyperpolarizability of molecules like this compound. researchgate.netnih.gov

The calculated first-order hyperpolarizability of this compound suggests that it possesses NLO properties. researchgate.net The magnitude of the hyperpolarizability is influenced by factors such as intramolecular charge transfer and the presence of electron-donating and electron-accepting groups. The methoxy groups in this compound act as electron donors, enhancing its NLO response.

Table 4: Calculated Hyperpolarizability of this compound

| Parameter | Value (a.u.) |

|---|---|

| First-order Hyperpolarizability (β) | Calculated to be significant |

Chemical Reactivity Descriptors from DFT

Density Functional Theory (DFT) provides a framework for calculating various chemical reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. researchgate.netscielo.org.mx These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netmdpi.comdergipark.org.tr

These global reactivity descriptors are calculated from the energies of the neutral, cationic, and anionic forms of the molecule. scielo.org.mx For this compound, these descriptors provide quantitative measures of its stability, reactivity, and the tendency to donate or accept electrons. For instance, a lower chemical hardness indicates higher reactivity. dergipark.org.tr

Table 5: DFT-based Chemical Reactivity Descriptors for this compound

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | E(N-1) - E(N) | Energy required to remove an electron. |

| Electron Affinity (A) | E(N) - E(N+1) | Energy released when an electron is added. |

| Chemical Potential (μ) | -(I+A)/2 | Escaping tendency of an electron. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | μ²/ (2η) | Propensity to accept electrons. |

Mulliken Charge Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of electrons in the molecular orbitals. uni-muenchen.destackexchange.comscirp.org While it has known limitations, such as basis set dependency, it provides a qualitative understanding of the charge distribution. uni-muenchen.deuni-muenchen.deq-chem.com

In this compound, Mulliken charge analysis typically shows that the oxygen atoms of the methoxy groups carry a negative charge, while the carbon atoms bonded to them and the hydrogen atoms have positive charges. nih.gov This charge distribution is consistent with the electronegativity differences between the atoms and provides insights into the molecule's electrostatic properties and potential sites for intermolecular interactions.

Table 6: Qualitative Mulliken Charge Distribution in this compound

| Atom | Qualitative Charge |

|---|---|

| Oxygen (in methoxy) | Negative |

| Carbon (in methoxy) | Positive |

| Carbon (anthracene ring) | Variable (some positive, some negative) |

| Hydrogen | Positive |

Time-Dependent Density Functional Theory (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to study the excited states of molecules. arxiv.orgohio-state.edu It is a widely used approach for calculating electronic absorption spectra due to its favorable balance of computational cost and accuracy. ohio-state.eduuci.edu

TDDFT is employed to model the dynamics of how molecules absorb and release energy. arxiv.org The explicitly time-dependent formulation of TDDFT involves propagating the molecular orbitals in time after an external perturbation, which allows for the simulation of strong-field electron dynamics and provides a way to obtain broadband spectra. arxiv.org This approach is particularly useful for understanding processes like photo-induced hydrogen transfer. While TDDFT is effective for many applications, it has known limitations in describing certain complex phenomena like conical intersections, which are important for understanding photochemical reactions. ohio-state.edu

Theoretical calculations, specifically using TDDFT, are crucial for determining the electronic transition energies of molecules like this compound. researchgate.netresearchgate.net The accuracy of these calculations can be sensitive to the choice of the exchange-correlation functional. arxiv.org For many organic molecules, TDDFT can predict vertical excitation energies with a statistical accuracy of about 0.3 eV. ohio-state.edu The method describes an excited state as a combination of various orbital-to-orbital excitations, with coefficients indicating the contribution of each transition. stackexchange.com

| Computational Method | Key Application | Notable Findings |

| TDDFT/B3LYP/6-311++G(d,p) | Characterization of organic semiconductors. researchgate.net | Used to optimize structural parameters and calculate vibrational frequencies for this compound. researchgate.net |

| TDDFT/PBE0/6-31+G | Determination of electronic absorption and emission energies. nih.gov | Showed that the first vertical excitation for similar chromophores is a π-π transition. nih.gov |

| TDDFT with various functionals | Benchmarking for excited state calculations. nih.govresearchgate.net | Different functionals yield varying accuracy for excited state energies. nih.govresearchgate.net |

TDDFT is a primary tool for predicting the absorption and emission spectra of molecules. researchgate.netnih.gov By calculating the excited state energies and oscillator strengths, it is possible to simulate the electronic spectra. nih.govmdpi.com For symmetrical dialkoxyanthracenes, spectroscopic measurements have confirmed that the lowest electronic transition is of the ¹Lₐ type. researchgate.net The absorption spectra of 2,6-dialkoxyanthracenes typically show two distinct absorption bands. conicet.gov.ar

Theoretical studies on similar molecules have shown that the choice of solvent can significantly impact the absorption and emission wavelengths. nih.gov For instance, non-polar solvents tend to result in higher absorption wavelengths, while polar solvents lead to higher emission wavelengths. nih.gov

| Compound Family | Experimental Observation | Theoretical Insight |

| 2,6-dialkoxyanthracenes | Two well-defined absorption bands. conicet.gov.ar | The lowest electronic transition is of the ¹Lₐ type. researchgate.net |

| Tocopherols (similar chromophore) | Solvent-dependent spectra. nih.gov | TDDFT calculations explain the shifts based on the polarity of the solvent. nih.gov |

First Excited State Electronic Transition Energy Calculation

Ab Initio Methods

Ab initio quantum chemistry methods are based on first principles, using only physical constants as input to solve the electronic Schrödinger equation. wikipedia.org These methods, such as Hartree-Fock and post-Hartree-Fock methods, provide a rigorous approach to calculating molecular properties. wikipedia.org In the context of this compound, ab initio calculations have been used to study its structure and vibrational frequencies. researchgate.net For instance, calculations at the HF/6-311++G level have been performed, although semi-empirical methods were found to be more predictive for certain properties in some cases. scirp.org Ab initio methods have also been employed to investigate excited-state hydrogen transfer processes in related aromatic molecules. researchgate.net

Computational Insight into Electronic and Photophysical Properties

Computational chemistry offers significant insights into the electronic and photophysical properties of molecules like this compound. researchgate.netmdpi.com DFT calculations, for example, can reveal how substituent groups affect the HOMO-LUMO gap, which in turn influences the absorption and emission properties. jcchems.com Studies on related anthracene derivatives have shown that the attachment position of substituents can modify the electronic coupling between different parts of the molecule, affecting the dynamics of triplet state formation. nih.gov The photophysical properties of 2,6-disubstituted anthracenes are known to be significantly different from unsubstituted anthracene. researchgate.net

Advanced Functional Materials and Device Applications

Organic Semiconductor Applications

2,6-Dimethoxyanthracene serves as a foundational molecule in the field of organic electronics. Its anthracene (B1667546) core provides a planar, π-conjugated system conducive to charge transport, while the methoxy (B1213986) groups at the 2 and 6 positions influence its electronic properties and molecular packing. These characteristics make it a valuable precursor and reference compound for developing high-performance organic semiconductors.

Role as an Organic Semiconductor

This compound is recognized as a promising organic semiconductor material. researchgate.net Its inherent properties, stemming from its linear acene structure, are a subject of interest for creating materials with tailored electronic functionalities. Theoretical and experimental studies have characterized its structure and vibrational frequencies, which are fundamental to understanding its behavior as a semiconductor. researchgate.net The anthracene framework is a well-established building block for organic semiconductors due to its planarity and strong intermolecular interactions, which can facilitate efficient charge transport in electronic devices. mdpi.comresearchgate.net The substitution at the 2,6-positions, as seen in this compound, has been shown to be a more effective strategy for enhancing device performance compared to functionalization at other positions, such as 9,10. mdpi.com

Integration into Organic Field-Effect Transistors (OFETs)

The integration of anthracene derivatives into Organic Field-Effect Transistors (OFETs) has led to significant advancements in device performance. researchgate.net Specifically, functionalization at the 2,6-positions of the anthracene core has proven to be a powerful method for modulating the properties of the resulting semiconductor, making it suitable for OFET applications. mdpi.com These transistors are key components in next-generation electronic devices like flexible displays and sensors. semanticscholar.org The performance of these devices is critically dependent on the organic semiconducting material's ability to transport charge, which is influenced by factors like molecular orbital energy levels and solid-state packing. semanticscholar.org

Influence of Functionalization on p-type to n-type Behavior

The functionalization of the 2,6-anthracene scaffold, for which this compound serves as a parent structure, can dramatically alter the primary charge carrier type. Research on 2,6-disubstituted anthracene derivatives has demonstrated a distinct transition from p-type (hole-transporting) to n-type (electron-transporting) behavior. mdpi.com Specifically, the introduction of fluorine atoms onto phenyl groups attached at the 2,6-positions has been observed to induce this switch. mdpi.comsemanticscholar.org For instance, while 2,6-diphenyl anthracene (2,6-DPA) typically shows p-type behavior, derivatives functionalized with fluorinated phenyl groups can exhibit n-type characteristics. mdpi.comsemanticscholar.org This transition is a known phenomenon in organic semiconductors, where the addition of electron-withdrawing groups like fluorine can lower the frontier molecular orbital energy levels, favoring electron transport. mdpi.com

Modulation of Hole and Electron Mobility

Functionalization at the 2,6-positions of anthracene provides a direct handle to modulate both hole and electron mobility. mdpi.com The specific nature of the substituent group can either enhance or suppress the mobility of charge carriers. For example, in a study of various 2,6-disubstituted anthracene derivatives, the mobility values were found to be highly dependent on the functional group. While some derivatives exhibited p-type mobility, others operated as n-type materials, although the n-type effect was sometimes suppressed when tested in air. semanticscholar.org This highlights that the 2,6-positions are key points for chemical modification to fine-tune the charge transport properties required for high-performance OFETs. mdpi.com

| Derivative Type | Charge Transport | Environment |

| 2,6-DPA | p-type | Inert & Air |

| m-CF3Ph-substituted | n-type | Inert |

| p-CF3Ph-substituted | n-type | Inert |

| 3,4,5-F3Ph-substituted | No field-effect | - |

This table illustrates the change in charge transport behavior based on the functionalization of the 2,6-anthracene core, as observed in OFETs. semanticscholar.org

Effects on Molecular Packing and Intermolecular Interactions in OFETs

The performance of OFETs is intrinsically linked to the solid-state molecular packing of the organic semiconductor. semanticscholar.org Functionalization at the 2,6-positions of anthracene has a significant impact on these packing arrangements and the resulting intermolecular interactions. mdpi.com The crystal structure of this compound itself has been studied to understand these packing motifs. researchgate.netnih.gov Derivatives often arrange in a herringbone packing motif, and slight modifications to the substituents can cause considerable variations in this packing. researchgate.net These variations, in turn, affect the electronic coupling between adjacent molecules, which is a critical factor for efficient charge mobility. semanticscholar.org Strong intermolecular interactions, such as π-π stacking and C-H···π interactions, are crucial for achieving high mobility, and functionalization at the 2,6-positions directly influences these parameters. mdpi.com

Dye-Sensitized Solar Cell (DSSC) Sensitizers

Beyond transistors, anthracene derivatives have been explored as sensitizers in Dye-Sensitized Solar Cells (DSSCs). mdpi.com In a DSSC, the sensitizer's role is to absorb light and inject an electron into a semiconductor's conduction band, initiating the process of converting light to electricity. mdpi.comjmchemsci.com Metal-free organic dyes are attractive alternatives to traditional ruthenium-based sensitizers due to their high molar absorption coefficients, lower cost, and ease of synthesis. mdpi.com

A series of organic dyes using a 2,6-difunctionalized anthracene unit as part of the π-conjugated bridge has been synthesized and tested in DSSCs. mdpi.com In these designs, the anthracene unit connects an electron-donating group (various amines) to an electron-accepting and anchoring group (cyanoacrylic acid). Photophysical measurements and computational results confirmed the presence of a charge-transfer transition from the donor and the anthracene core to the acceptor. mdpi.com When integrated into DSSCs, these sensitizers, built upon a 2,6-anthracene framework, achieved power conversion efficiencies ranging from 1.62% to 2.88% under standard AM 1.5 illumination. Notably, this performance surpassed that of a comparable sensitizer (B1316253) based on a 9,10-difunctionalized anthracene, underscoring the effectiveness of the 2,6-substitution strategy in this application as well. mdpi.com More recent developments with double anthracene-bridged sensitizers have achieved even higher efficiencies, reaching over 10% under sunlight and over 34% under indoor lighting, highlighting the potential of this molecular design. researchgate.net

| Donor Group | Jsc (mA cm⁻²) | Voc (V) | FF | η (%) |

| Diphenylamine | 4.19 | 0.65 | 0.60 | 1.62 |

| N-phenyl-1-naphthylamine | 5.56 | 0.63 | 0.66 | 2.30 |

| Carbazole | 6.88 | 0.62 | 0.68 | 2.88 |

| Indoline | 6.43 | 0.62 | 0.66 | 2.64 |

Performance data for DSSCs using sensitizers containing a 2,6-difunctionalized anthracene unit with different donor groups. mdpi.com

Potential as Photosensitizer in DSSCs

Anthracene-derived dyes are recognized as effective metal-free organic sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their favorable characteristics, including broad absorption spectra and high molar extinction coefficients. researchgate.net The planar structure of anthracene can facilitate beneficial π-π stacking interactions, which influence dye aggregation and device performance. researchgate.net

Light Harvesting Efficiency (LHE) Studies

Light Harvesting Efficiency (LHE) is a critical parameter for a photosensitizer in a DSSC, as it determines the fraction of incident photons that are absorbed by the dye. nih.gov LHE is directly related to the dye's molar extinction coefficient and its concentration on the semiconductor surface. nih.govnih.gov To improve LHE, a common strategy is to broaden the absorption spectrum of the dye to capture a larger portion of the solar spectrum. researchgate.net

For anthracene-based dyes, extending the π-conjugation of the molecule is a key approach to enhance LHE. researchgate.net The introduction of an anthracene-acetylene group, for example, results in a red-shifted absorption spectrum and an increased molar extinction coefficient. researchgate.net Theoretical and computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently employed to predict the optoelectronic properties and LHE of newly designed sensitizers before their synthesis. koreascience.krresearchgate.net These studies help in screening potential candidates and provide valuable insights into how structural modifications, such as the placement of donor and acceptor groups on the anthracene core, can optimize light-harvesting capabilities for advanced photovoltaic applications. researchgate.net

The relationship for Light Harvesting Efficiency is given by: LHE = 1 - 10⁻ƒ where ƒ is the oscillator strength of the dye at its maximum absorption wavelength. nih.gov

Electron Injection Efficiency (Φ(inj)) Analysis

The efficiency of this injection is influenced by the free energy change (ΔGinj) associated with the process. nih.gov The kinetics of electron injection are strongly dependent on factors that alter the energetics at the dye-semiconductor interface. nih.gov For example, the composition of the electrolyte, including additives like tert-butylpyridine and lithium ions, can shift the TiO2 conduction band energy, thereby directly impacting the rate and efficiency of electron injection. nih.gov Studies on various organic dyes have shown that modifying the molecular structure, such as by introducing different anchoring groups, can improve the electronic coupling with the TiO2 surface and increase the number of electron extraction channels, leading to enhanced electron injection efficiency. rsc.org While specific Φ(inj) values for this compound are not detailed in the available literature, the principles derived from related anthracene-based dyes confirm that its derivatives must be carefully designed to ensure favorable energy level alignment for efficient electron transfer. researchgate.netrsc.org

Fluorescent Probes and Sensors

Design of Novel Fluorescence Probes

The unique photophysical properties of the anthracene scaffold make it an excellent platform for the design of novel fluorescent probes. nih.gov Specifically, 2,6-donor-acceptor-substituted anthracene derivatives have been developed for sensing applications. nih.gov Research has focused on derivatives of 6-methoxyanthracene-2-carboxylic acid, where the methoxy group acts as an electron donor. nih.gov

A key design strategy involves modulating the fluorescence of the anthracene core through a process known as Photoinduced Electron Transfer (PET). nih.gov In a typical "off-on" sensor, the fluorescence is initially quenched by a PET process from a receptor unit to the excited anthracene fluorophore. nih.gov Upon binding of an analyte (like a metal ion), the PET process is inhibited, leading to a significant enhancement in fluorescence. researchgate.net In the case of the 6-methoxyanthracene derivatives, an oxazoline (B21484) heterocycle was incorporated to serve as a substituent with a switchable electron-acceptor strength, allowing for the reversible modulation of the probe's fluorescence. nih.gov This rational design approach, which fine-tunes the electronic properties of the molecule, enables the creation of highly sensitive and selective probes. nih.govnih.gov

Solvatochromic Behavior in Sensing Applications

Solvatochromism is a phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the surrounding solvent. nih.govinorgchemres.org This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent. nih.gov Fluorophores exhibiting solvatochromism are valuable as environmental probes because their emission properties can provide information about the local microenvironment. nih.govmdpi.com

Derivatives of 6-methoxyanthracene-2-carboxylic acid, such as its ester and oxazoline forms, display moderate solvatochromism. nih.gov This behavior is attributed to the donor-acceptor interplay within the molecule, which leads to a change in the dipole moment upon photoexcitation. nih.govmdpi.com As the solvent polarity increases, the emission spectrum of these probes can shift, making them suitable for sensing applications where changes in the local environment need to be monitored. nih.govnih.gov

Modulation of Fluorescence by External Stimuli (e.g., Protonation, Metal Ions)

A key feature of advanced fluorescent probes is the ability to switch their fluorescence "on" or "off" in response to specific external stimuli. The fluorescence of probes derived from 2,6-substituted anthracenes can be effectively modulated by chemical inputs such as protons (H+) and metal ions. nih.gov

For an oxazoline derivative of 6-methoxyanthracene-2-carboxylic acid, studies have shown that the fluorescence band shift and intensity can be reversibly controlled by protonation or by complexation with silver (Ag+) ions. nih.gov This switching capability is due to the modulation of the acceptor strength of the oxazoline substituent. nih.gov In its neutral form, the substituent's acceptor properties result in a particular fluorescence state. Upon protonation or binding to a metal ion, its electron-accepting character is enhanced, which alters the intramolecular charge transfer characteristics of the molecule and, consequently, its fluorescence emission. nih.gov This ability to control fluorescence via external chemical signals makes these compounds effective as chemosensors for detecting specific ions. nih.gov

Computational Design of Fluorescent Probes

Computational chemistry has emerged as a powerful tool in the rational design of novel fluorescent probes with tailored properties. nih.govrsc.orgmdpi.com Quantum chemical methods, such as time-dependent density functional theory (TDDFT), can predict the spectroscopic properties of molecules, including their absorption and fluorescence emission wavelengths. mdpi.com This predictive capability allows researchers to screen potential probe candidates and optimize their structures for desired photophysical characteristics before undertaking synthetic work, thereby saving time and resources. rsc.org

For example, computational studies can elucidate the mechanisms behind fluorescence changes upon target binding. nih.govmdpi.com Molecular dynamics simulations can provide insights into the conformational changes and interactions of a probe within a biological environment, such as the fluorescence quenching mechanism of a probe under acidic conditions. mdpi.com By calculating properties like oscillator strength and fluorescence quantum yields, computational models can help to accurately predict experimental spectra. mdpi.com This integrated computational and experimental approach facilitates the development of advanced fluorescent probes for a wide range of applications, including bioimaging. rsc.org

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions. fiveable.meuoc.gr These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are weaker than covalent bonds but play a crucial role in biological processes and the development of new materials. fiveable.mefiveable.me

Use in Tetraptycene Synthesis for Advanced Materials

This compound serves as a key starting material in the synthesis of tetraptycene derivatives, which are molecules with a rigid, three-dimensional structure. rsc.orgrsc.org These tetraptycenes are valuable building blocks for advanced functional materials with potential applications in molecular machines, supramolecular microreactors, and nanorings. rsc.org

The synthesis of these materials often involves a [4+4] photodimerization reaction of anthracene derivatives. rsc.org For instance, dimethoxy tetraptycene can be synthesized by irradiating a toluene (B28343) solution of this compound and an excess of anthracene with 320 nm UV light. rsc.orgrsc.org The excess anthracene is used to minimize the self-polymerization of the this compound. rsc.orgrsc.org Similarly, the photodimerization of a toluene solution of this compound alone can yield tetramethoxy tetraptycene isomers. rsc.orgrsc.org

Table 1: Synthesis of Tetraptycene Derivatives from this compound rsc.orgrsc.org

| Product | Reactants | Solvent | Conditions | Yield |

| Dimethoxy tetraptycene | This compound, Anthracene | Toluene | 320 nm UV irradiation | 73% |

| Tetramethoxy tetraptycene isomer 1 | This compound | Toluene | 320 nm UV irradiation | 53% |

| Tetramethoxy tetraptycene isomer 2 | This compound | Toluene | 320 nm UV irradiation | 36% |

Self-Assemblies in Solid State

The study of how molecules organize themselves in the solid state is crucial for designing materials with specific properties. uoc.grnih.govrsc.org The self-assembly of molecules is driven by non-covalent interactions, leading to the formation of well-ordered architectures. uoc.grnih.gov

In the case of tetraptycene derivatives synthesized from this compound, their crystal structures reveal specific packing arrangements. For example, the crystal structure of 2,6-dimethoxytetraptycene shows a layered stacking along the a-axis. rsc.org The ability to control the self-assembly of these molecules in the solid state is important for the development of new functional materials. nih.govresearchgate.net

Investigations into Host-Guest Interactions

Host-guest chemistry is a central concept in supramolecular chemistry, where a larger "host" molecule can bind a smaller "guest" molecule within a cavity or binding site. fiveable.methno.org These interactions are highly specific and are driven by the same non-covalent forces that govern self-assembly. fiveable.me The study of host-guest interactions is fundamental to understanding molecular recognition and has applications in areas like sensing and drug delivery. fiveable.menih.gov While specific host-guest studies involving this compound as either host or guest were not detailed in the provided search results, the principles of host-guest chemistry are broadly applicable to such aromatic systems.